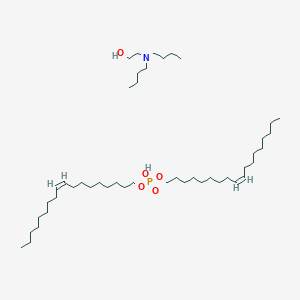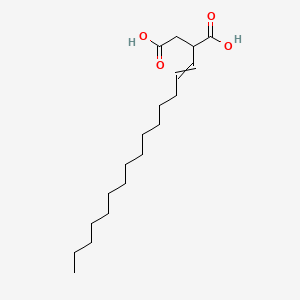![molecular formula C23H32N2O B14696695 Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone CAS No. 26093-07-2](/img/structure/B14696695.png)
Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone, also known as Michler’s ketone, is an organic compound with the molecular formula C17H20N2O. It is a crystalline solid that is typically blue to dark blue or gray in color. This compound is primarily used as an intermediate in the production of dyes and pigments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone is synthesized through the reaction of dimethylaniline with phosgene in the presence of anhydrous zinc chloride or aluminum chloride as a catalyst . The reaction proceeds as follows:
2C6H5N(CH3)2+COCl2→C6H4(N(CH3)2)2CO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes steps such as:
- Mixing of reactants in a solvent.
- Controlled addition of phosgene.
- Catalysis with anhydrous zinc chloride or aluminum chloride.
- Purification through crystallization and filtration .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of electron-donating dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces secondary amines.
Substitution: Produces halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Employed in the synthesis of fluorescent dyes for biological imaging.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Wirkmechanismus
The mechanism of action of Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone involves its ability to absorb light and generate reactive species. In photoinitiation, it absorbs ultraviolet or visible light, leading to the formation of free radicals that initiate polymerization. The molecular targets include unsaturated monomers, and the pathways involve radical generation and propagation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[4-(diethylamino)phenyl]methanone: Similar structure but with ethyl groups instead of methyl groups.
Bis[4-(dimethylamino)phenyl]methanone: Lacks the isopropyl group present in Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone.
Uniqueness
This compound is unique due to the presence of both dimethylamino and isopropyl groups, which enhance its electron-donating properties and reactivity. This makes it particularly effective as a photoinitiator and in electrophilic substitution reactions .
Eigenschaften
CAS-Nummer |
26093-07-2 |
|---|---|
Molekularformel |
C23H32N2O |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
bis[4-(dimethylamino)-2-propan-2-ylphenyl]methanone |
InChI |
InChI=1S/C23H32N2O/c1-15(2)21-13-17(24(5)6)9-11-19(21)23(26)20-12-10-18(25(7)8)14-22(20)16(3)4/h9-16H,1-8H3 |
InChI-Schlüssel |
LFDJLMXCDHESKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)N(C)C)C(=O)C2=C(C=C(C=C2)N(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696614.png)
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)
![1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14696619.png)
![2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid](/img/structure/B14696622.png)



![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14696655.png)



![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)
![2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696704.png)

